

BMS-309403: An In-depth Technical Guide on its Mechanism of Action

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Compound of Interest		
Compound Name:	BMS-309403 sodium	
Cat. No.:	B8139565	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). By competitively binding to the fatty acid-binding pocket of FABP4, BMS-309403 modulates several key signaling pathways implicated in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of BMS-309403, detailing its effects on cellular and systemic metabolism. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: FABP4 Inhibition

BMS-309403 acts as a competitive inhibitor of FABP4, a protein predominantly expressed in adipocytes and macrophages. FABP4 plays a crucial role in the intracellular transport and trafficking of fatty acids. By blocking the binding of endogenous fatty acids to FABP4, BMS-309403 effectively modulates downstream signaling cascades involved in inflammation, insulin resistance, and lipid metabolism.[1]

Quantitative Data: Binding Affinity and Selectivity



The potency and selectivity of BMS-309403 for FABP4 have been quantified through various binding assays. The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target	Kı (nM)	Reference
FABP4 (human)	< 2	[1]
FABP3 (human)	250	[1]
FABP5 (human)	350	[1]

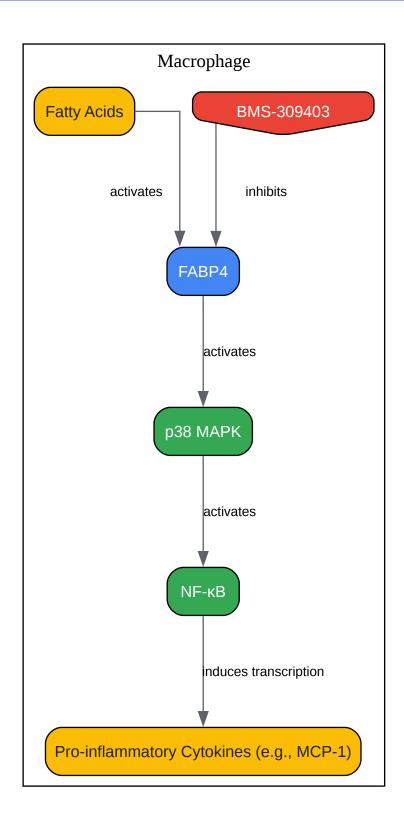
Key Signaling Pathways Modulated by BMS-309403

The inhibitory action of BMS-309403 on FABP4 leads to the modulation of several critical signaling pathways. These pathways are central to the compound's therapeutic potential in metabolic and inflammatory disorders.

Inhibition of the p38 MAPK/NF-kB Inflammatory Pathway

In macrophages, FABP4 is implicated in inflammatory responses.[2] Inhibition of FABP4 by BMS-309403 has been shown to attenuate inflammatory signaling by downregulating the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathway.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1).





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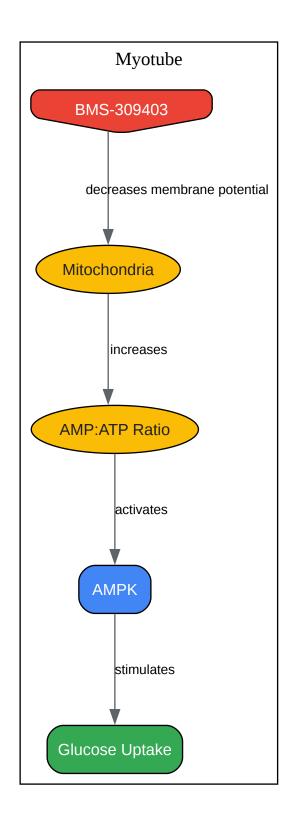
Inhibition of the p38 MAPK/NF-kB Pathway by BMS-309403.



Off-Target Mechanism: Activation of the AMPK Signaling Pathway

Interestingly, BMS-309403 has been observed to stimulate glucose uptake in myotubes through an off-target mechanism involving the activation of AMP-activated protein kinase (AMPK).[4][5][6] This effect is independent of FABP inhibition and appears to be mediated by an increase in the intracellular AMP:ATP ratio and a decrease in mitochondrial membrane potential.[4][5][7]





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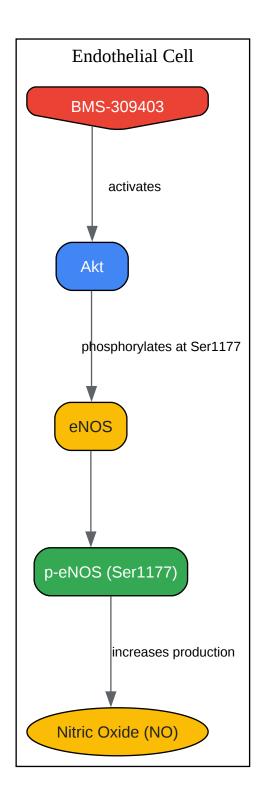
AMPK Activation by BMS-309403 in Myotubes.



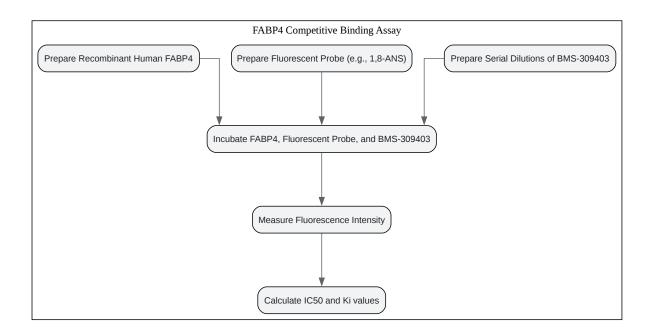
Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity

BMS-309403 has been shown to improve endothelial function by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177 (Ser1177).[1] This phosphorylation event enhances eNOS activity, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation and vascular health. The upstream kinase responsible for this phosphorylation in the context of BMS-309403 is Akt (also known as Protein Kinase B).[8][9]

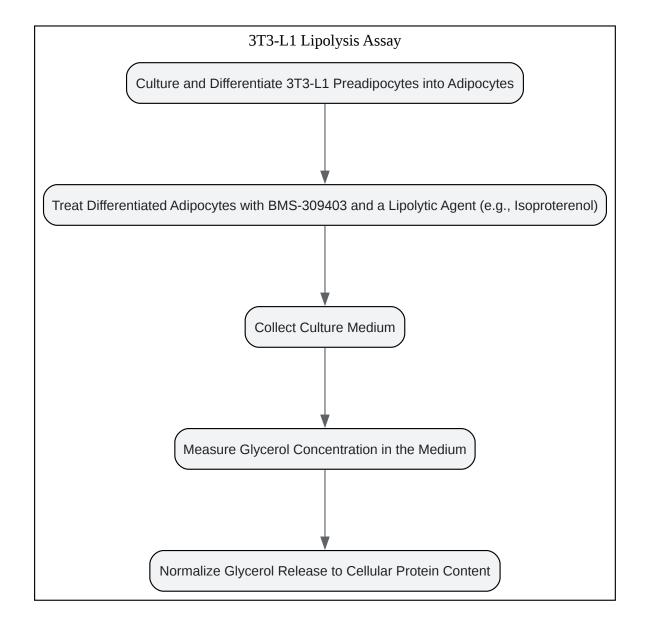




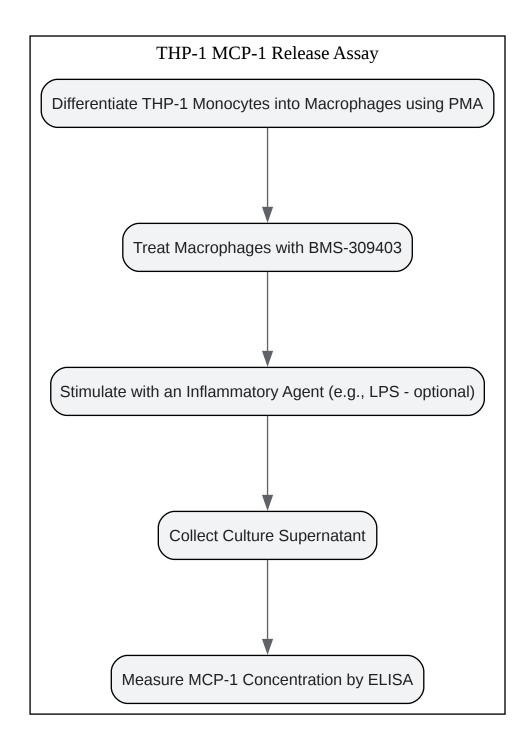




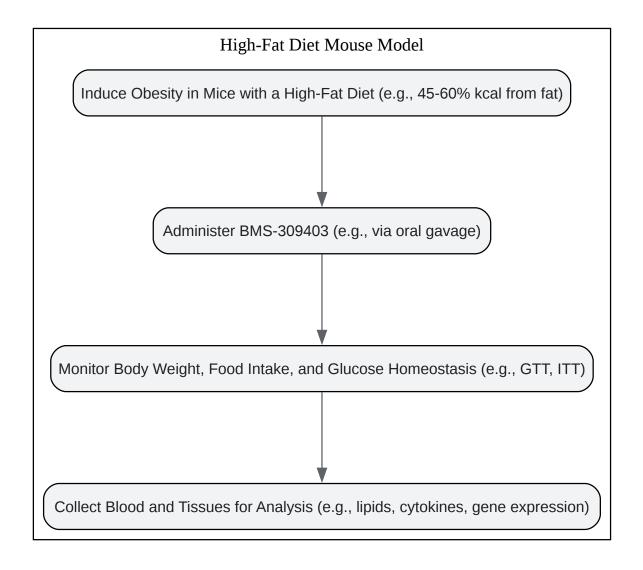












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